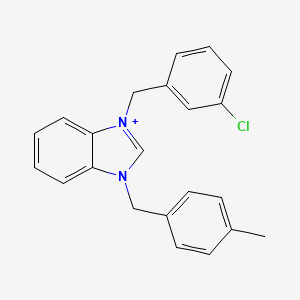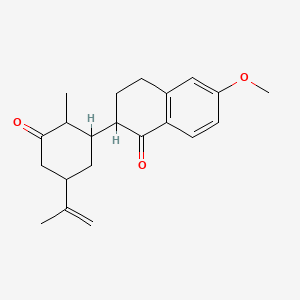
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclohexyl ring, introduction of the isopropenyl and methyl groups, and the final coupling with the naphthalenone moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
化学反応の分析
Types of Reactions
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
- 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)acetonitrile
- 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)acrylic acid
Uniqueness
Compared to similar compounds, 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C21H26O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
6-methoxy-2-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H26O3/c1-12(2)15-10-19(13(3)20(22)11-15)18-7-5-14-9-16(24-4)6-8-17(14)21(18)23/h6,8-9,13,15,18-19H,1,5,7,10-11H2,2-4H3 |
InChIキー |
AWFFMSDYWLBCOX-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CCC3=C(C2=O)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369994.png)
![6-(1-Adamantyl)-3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369998.png)
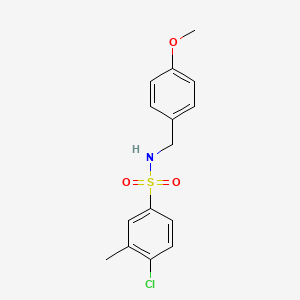
![N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13370006.png)
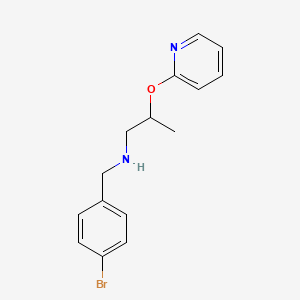
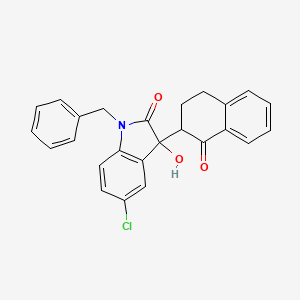
![N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13370036.png)
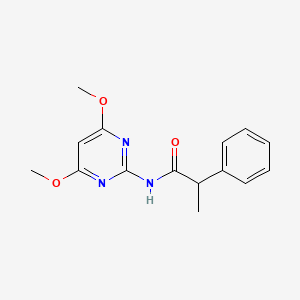
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
